molecular formula C13H12O3S B1321582 Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate CAS No. 55473-29-5

Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate

Cat. No. B1321582
CAS RN: 55473-29-5
M. Wt: 248.3 g/mol
InChI Key: MTBGJAYSPIUVCY-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate, also known as 3-ethoxy-2-benzothiophene-1-carboxylic acid ethyl ester, is a compound belonging to the class of organic compounds known as thiophene carboxylic acid esters. It is a colorless solid with a molecular weight of 214.27 g/mol and a melting point of 66-68°C. This compound is most commonly used as an intermediate in the synthesis of pharmaceuticals and other chemicals.

Scientific Research Applications

  • Asymmetric Hydrogenation in Synthesis : Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, a close derivative, is used in the asymmetric hydrogenation for the synthesis of cognitive enhancers like T-588, showcasing its potential in pharmaceutical synthesis (Li et al., 2011).

  • Photochromic Properties : Derivatives of benzo[b]thiophen possess thermally irreversible and fatigue-resistant photochromic properties. This makes them valuable in applications requiring stable, reversible color changes upon light exposure (Uchida et al., 1990).

  • Tautomeric Behavior and Reactions : Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, another derivative, demonstrates interesting tautomeric behavior and chemical reactivity, forming various compounds upon decomposition and treatment with different reagents (Carrington et al., 1972).

  • Electrophilic Aromatic Reactivity : Studies on electrophilic aromatic reactivities of benzo[b]thiophen derivatives provide insights into their chemical behavior, which is crucial for developing new synthetic routes in organic chemistry (Amin & Taylor, 1978).

  • Oxidative Annulation in Organic Synthesis : Ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, similar to Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate, are used in oxidative annulation to produce polyheterocyclic compounds. This highlights their utility in synthesizing complex organic structures (Zhang et al., 2017).

  • Crystal Structure and Molecular Interactions : The study of crystal structures and molecular interactions of these compounds provides valuable data for understanding their physical properties, which is essential for materials science applications (Kumar et al., 2020).

  • Heterocyclic Synthesis : These compounds are used in synthesizing diverse heterocyclic structures, an important aspect of medicinal chemistry and drug development (Mohareb et al., 2004).

  • Photocyclization for Organic Synthesis : Ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives, related to this compound, undergo photocyclization, which is significant for synthesizing complex organic molecules (Li et al., 2015).

Biochemical Analysis

Biochemical Properties

Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways involved in cell growth and differentiation . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

properties

IUPAC Name

ethyl 3-(1-benzothiophen-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBGJAYSPIUVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611440
Record name Ethyl 3-(1-benzothiophen-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55473-29-5
Record name Ethyl 3-(1-benzothiophen-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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